Octadecylarsonic acid
Description
Octadecylarsonic acid (C₁₈H₃₉AsO₃) is an organoarsenic compound characterized by an 18-carbon alkyl chain bonded to an arsenic acid group (-AsO₃H₂). It is structurally analogous to fatty acids but substitutes the carboxylic acid group with arsenic acid. While specific data on its applications are scarce in the provided evidence, organoarsenic compounds are historically used in biocides, wood preservatives, and organic synthesis intermediates. Its toxicity profile is influenced by the arsenic moiety, necessitating stringent handling protocols akin to those for other hazardous organometallic compounds .
Properties
CAS No. |
18855-18-0 |
|---|---|
Molecular Formula |
C18H39AsO3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
octadecylarsonic acid |
InChI |
InChI=1S/C18H39AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20,21)22/h2-18H2,1H3,(H2,20,21,22) |
InChI Key |
XEIZOXFXYOCGKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecylarsonic acid typically involves the reaction of octadecanol with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Limitations of Current Data
Search result gaps :
-
No studies explicitly mention octadecylarsonic acid or its derivatives .
-
Available literature focuses on carboxylic acids (e.g., synthesis via Grignard reagents3 ), acid halides , and reaction optimization methods , but not arsenic-containing analogs.
Chemical inference challenges :
-
Organoarsenic compounds exhibit unique reactivity due to arsenic’s electronegativity (2.18) and variable oxidation states (+3, +5). This differs significantly from carboxylic acid chemistry .
-
The long alkyl chain (C<sub>18</sub>) in this compound introduces steric effects and hydrophobicity, complicating direct comparisons with smaller arsenic acids.
Hypothesized Reaction Pathways
Based on general organoarsenic chemistry and structural analogs, potential reactions may include:
Acid-Base Reactions
This compound likely acts as a weak acid, forming salts with strong bases:
Key factors :
-
pK<sub>a</sub> values for arsenic acids are typically higher than carboxylic acids (e.g., phenylarsonic acid pK<sub>a</sub> ≈ 4.1 vs. acetic acid pK<sub>a</sub> ≈ 2.5) .
Esterification
Reaction with alcohols under acidic conditions:
Mechanistic parallels : Similar to Fischer esterification of carboxylic acids but slower due to arsenic’s lower electrophilicity3 .
Redox Reactions
Arsenic(V) in this compound may reduce to arsenic(III) species under strong reducing conditions:
Kinetic considerations : Steric hindrance from the C<sub>18</sub> chain may slow reduction rates .
Complexation with Metals
Arsonic acids often form stable complexes with transition metals:
Applications : Potential use in wastewater treatment for heavy metal sequestration .
Research Recommendations
To address the lack of direct data, future studies should focus on:
Scientific Research Applications
Octadecylarsonic acid has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which octadecylarsonic acid exerts its effects involves the interaction of the arsenic atom with biological molecules. The long aliphatic chain allows the compound to integrate into lipid membranes, potentially disrupting cellular processes. The arsenic atom can also interact with thiol groups in proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Octadecanoic Acid (Stearic Acid)
Octadecyltrichlorosilane
Octadecyl Isocyanate
- Molecular Formula: C₁₉H₃₇NO
- CAS : 112-96-9
- Functional Group : Isocyanate (-NCO)
- Applications : Intermediate in polymer synthesis (e.g., polyurethanes) .
Comparative Analysis Table
| Compound | Molecular Formula | CAS | Functional Group | Key Applications | Hazards |
|---|---|---|---|---|---|
| This compound | C₁₈H₃₉AsO₃ | N/A | Arsenic acid | Biocides, research | Arsenic toxicity (acute/chronic) |
| Octadecanoic Acid | C₁₈H₃₆O₂ | 57-11-4 | Carboxylic acid | Cosmetics, soaps | Low toxicity |
| Octadecyltrichlorosilane | C₁₈H₃₇Cl₃Si | 112-04-9 | Trichlorosilane | Nanomaterials, coatings | Corrosive, HCl release |
| Octadecyl Isocyanate | C₁₉H₃₇NO | 112-96-9 | Isocyanate | Polymer synthesis | Respiratory sensitization |
Key Research Findings
Octadecyltrichlorosilane and isocyanate derivatives require rigorous containment due to reactivity and irritancy, whereas stearic acid is generally safe for consumer use .
Functional Group Reactivity :
- The arsenic acid group in this compound confers oxidative and electrophilic properties, enabling chelation with biomolecules. This contrasts with the nucleophilic reactivity of isocyanates or the hydrolytic instability of trichlorosilanes .
Environmental Impact :
- This compound’s persistence in soil and water systems is a critical concern, as arsenic derivatives resist biodegradation. Stearic acid, however, is readily metabolized by microorganisms .
Biological Activity
Octadecylarsonic acid (ODA) is a compound of interest due to its potential biological activities, particularly in the fields of toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of ODA, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long alkyl chain (C18) attached to an arsonic acid group. This unique structure enhances its lipid solubility and reactivity with biological molecules. The compound's chemical formula is C18H37AsO3, which contributes to its interactions within cellular environments.
The primary mechanism of action for this compound involves its interaction with thiol groups in proteins. This interaction can lead to the inhibition of enzyme activities critical for cellular function. Additionally, the long alkyl chain facilitates the compound's incorporation into lipid membranes, potentially affecting membrane integrity and function.
1. Antimicrobial Activity
Research indicates that ODA exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria. Its effectiveness varies depending on the concentration and specific microbial strain tested.
2. Anticancer Properties
Studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The exact pathways through which ODA exerts these effects are still under investigation but may involve cell cycle arrest and modulation of signaling pathways related to cancer progression.
3. Effects on Immune Function
This compound has been implicated in modulating immune responses. It can influence cytokine production and alter the activity of immune cells, which may have implications for autoimmune diseases and inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that ODA demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL. The study concluded that ODA could be a promising candidate for developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 25 | 50 |
| Escherichia coli | 22 | 50 |
| Pseudomonas aeruginosa | 15 | 100 |
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at relatively low concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 30 | Caspase activation |
| MDA-MB-231 | 35 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
